1-(2,4-Difluorophenethyl)piperazine 2HCl 1-(2,4-Difluorophenethyl)piperazine 2HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC14361405
InChI: InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-10(12(14)9-11)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H
SMILES:
Molecular Formula: C12H18Cl2F2N2
Molecular Weight: 299.18 g/mol

1-(2,4-Difluorophenethyl)piperazine 2HCl

CAS No.:

Cat. No.: VC14361405

Molecular Formula: C12H18Cl2F2N2

Molecular Weight: 299.18 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Difluorophenethyl)piperazine 2HCl -

Specification

Molecular Formula C12H18Cl2F2N2
Molecular Weight 299.18 g/mol
IUPAC Name 1-[2-(2,4-difluorophenyl)ethyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-10(12(14)9-11)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H
Standard InChI Key FIKUTJXXUOHGLW-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CCC2=C(C=C(C=C2)F)F.Cl.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(2,4-Difluorophenethyl)piperazine dihydrochloride (C₁₂H₁₈Cl₂F₂N₂) features a piperazine ring—a six-membered heterocycle with two nitrogen atoms—linked to a 2,4-difluorophenethyl moiety via an ethylene bridge. The dihydrochloride salt form arises from protonation of both piperazine nitrogen atoms, enhancing solubility in polar solvents. The fluorine atoms at the 2- and 4-positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈Cl₂F₂N₂
Molecular Weight299.1875 g/mol
Exact Mass298.083 Da
LogP (Partition Coefficient)Estimated 1.6–2.1 (calculated)

The compound’s LogP, a measure of lipophilicity, suggests moderate solubility in lipid membranes, a trait advantageous for blood-brain barrier penetration in drug design .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(2,4-Difluorophenethyl)piperazine dihydrochloride typically involves alkylation of piperazine with 2,4-difluorophenethyl halides. A patented method for analogous piperazine derivatives (e.g., 1-[2-(2-hydroxyethoxy)ethyl]piperazine) outlines a two-step process:

  • Formation of Piperazine Monohydrochloride: Piperazine reacts with piperazine dihydrochloride in ethanol under reflux to yield piperazine monohydrochloride .

  • Alkylation: The monohydrochloride intermediate undergoes nucleophilic substitution with 2-(2-chloroethoxy)ethanol in polar solvents like water or ethanol .

Adapting this protocol, 2,4-difluorophenethyl chloride could replace 2-(2-chloroethoxy)ethanol, with subsequent salt formation via HCl treatment.

Table 2: Representative Reaction Conditions

ParameterValueSource
SolventEthanol/Water
Temperature78–120°C
Molar Ratio (Piperazine:Alkylating Agent)1.93:1 to 2.2:1

Purification and Yield Optimization

Vacuum reduced-pressure rectification is employed to isolate high-purity product, with yields exceeding 85% in optimized conditions . Recycling piperazine dihydrochloride from filtrates reduces raw material costs, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt form enhances aqueous solubility (>50 mg/mL in water), while retaining solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C in inert atmospheres.

Spectroscopic Characterization

  • NMR: ¹H NMR spectra show characteristic peaks for the piperazine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm).

  • Mass Spectrometry: ESI-MS reveals a base peak at m/z 299.1 [M+H]⁺, consistent with the molecular ion.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing antipsychotics and antidepressants. For example, its piperazine core is integral to aripiprazole derivatives, which target dopamine and serotonin receptors .

Chemical Biology Probes

Fluorine atoms enable ¹⁹F NMR tracking in binding assays, facilitating studies of protein-ligand interactions. This application is valuable in fragment-based drug discovery.

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